2-Aminoquinazoline

Overview

Description

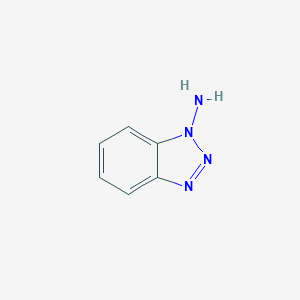

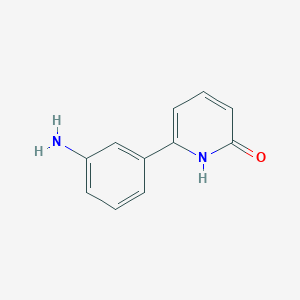

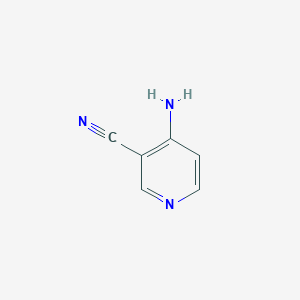

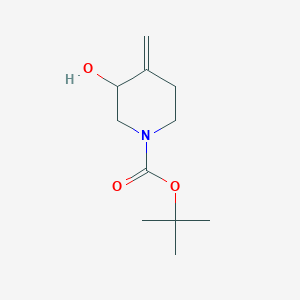

2-Aminoquinazoline is a compound with the molecular formula C8H7N3. It has a molecular weight of 145.16 g/mol . It is also known by other names such as quinazolin-2-amine and 2-amino quinazoline .

Synthesis Analysis

The synthesis of 2-aminoquinazoline derivatives can be achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . Another method for the solid-phase synthesis of 2-aminoquinazoline-based derivatives has been developed. They were obtained by treating the amino group of polymer-linked amino acids with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amine .Molecular Structure Analysis

The IUPAC name for 2-Aminoquinazoline is quinazolin-2-amine. The InChI string is InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7 (6)11-8/h1-5H, (H2,9,10,11) and the Canonical SMILES string is C1=CC=C2C (=C1)C=NC (=N2)N .Chemical Reactions Analysis

A versatile method for the solid-phase synthesis of 2-aminoquinazoline-based derivatives, 3-substituted-3,4-dihydroquinazolin-2-amines and imidazoquinazolines, has been developed. They were obtained by treating the amino group of polymer-linked amino acids with 2-nitrobenzaldehyde followed by reduction of the nitro group to an amine .Physical And Chemical Properties Analysis

2-Aminoquinazoline has a molecular weight of 145.16 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. The Exact Mass is 145.063997236 g/mol and the Monoisotopic Mass is also 145.063997236 g/mol. The Topological Polar Surface Area is 51.8 Ų. It has a Heavy Atom Count of 11 .Scientific Research Applications

Medicinal Chemistry: Kinase Inhibitors

2-Aminoquinazoline is a crucial substructure in the development of pharmaceutically relevant compounds, particularly for the discovery of kinase inhibitors . These inhibitors play a significant role in targeted cancer therapies, as they can interfere with specific kinases involved in the progression of cancer.

Organic Synthesis: Annulation Reactions

The synthesis of 2-Aminoquinazoline derivatives via acid-mediated [4+2] annulation reactions is a valuable method in organic chemistry . This process allows for the creation of a wide range of substrates, demonstrating the versatility of 2-Aminoquinazoline in synthesizing complex organic molecules.

Agriculture: Pesticide Development

While direct references to the use of 2-Aminoquinazoline in agriculture are limited, its role in the synthesis of quinazoline derivatives, which have antibacterial and antimalarial properties, suggests potential applications in developing pesticides and herbicides .

Material Science: Heterocyclic Aromatic Compounds

In material science, 2-Aminoquinazoline serves as a heterocyclic aromatic scaffold with significant biological and pharmaceutical properties . Its derivatives could be used in creating new materials with specific biological activities.

Industrial Applications: Green Chemistry

The efficient synthesis methods of 2-Aminoquinazoline derivatives align with the principles of green chemistry, offering environmentally friendly and sustainable processes for industrial applications .

Environmental Science: Pollution Control

Although not directly mentioned, the involvement of 2-Aminoquinazoline in clean production and pollution control research indicates its potential environmental applications, particularly in the treatment and reduction of pollutants .

Biochemistry: Enzyme Interaction

2-Aminoquinazoline’s role in medicinal chemistry, particularly in enzyme inhibition, points to its biochemical applications in studying enzyme interactions and mechanisms .

Advanced Research: Drug Discovery

The biological activities of quinazoline derivatives, including those related to 2-Aminoquinazoline, make them subjects of interest in drug discovery and optimization, highlighting their importance in advanced pharmaceutical research .

Safety And Hazards

Future Directions

properties

IUPAC Name |

quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAAKPFIWJXPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333973 | |

| Record name | 2-Aminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoquinazoline | |

CAS RN |

1687-51-0 | |

| Record name | 2-Aminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-aminoquinazolines exert their biological effects?

A1: 2-Aminoquinazolines exhibit a wide range of biological activities, primarily attributed to their ability to interact with various biological targets. Their mechanism of action often involves binding to specific enzymes or receptors, leading to modulation of downstream signaling pathways.

Q2: Can you provide examples of specific targets and downstream effects of 2-aminoquinazolines?

A2: Certainly! 2-Aminoquinazolines have demonstrated inhibitory activity against cyclin-dependent kinase 4 (Cdk4), a key regulator of the cell cycle. [] Inhibiting Cdk4 can lead to cell cycle arrest, particularly in tumor cells lacking proper checkpoint control. [] Additionally, certain 2-aminoquinazoline derivatives function as antagonists of the CCR4 receptor, a chemokine receptor involved in immune responses. []

Q3: 2-Aminoquinazolines have shown promise as antibacterial agents. What is their mechanism of action in this context?

A3: Research indicates that 2-aminoquinazolines can act as inhibitors of histidine kinase two-component systems, essential signaling pathways in bacteria. [] Disrupting these systems can hinder bacterial growth and survival, offering a potential strategy to combat antibiotic resistance. []

Q4: What is the molecular formula and weight of 2-aminoquinazoline?

A4: The molecular formula of 2-aminoquinazoline is C8H7N3, and its molecular weight is 145.16 g/mol.

Q5: Are there any characteristic spectroscopic data for identifying 2-aminoquinazolines?

A5: Yes, 2-aminoquinazolines display characteristic peaks in various spectroscopic analyses. For instance, they exhibit specific signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are instrumental in their structural elucidation. []

Q6: Is there information available regarding the material compatibility and stability of 2-aminoquinazolines?

A6: The research papers provided don't delve into the material compatibility and stability of 2-aminoquinazolines under various conditions. Further investigation is required to assess their performance and applications in specific material contexts.

Q7: Do 2-aminoquinazolines possess any catalytic properties?

A7: The provided research primarily focuses on the biological activities and synthetic pathways of 2-aminoquinazolines. There is limited information regarding their catalytic properties.

Q8: Have computational methods been employed in 2-aminoquinazoline research?

A8: Absolutely! Computational chemistry plays a vital role in understanding the structure-activity relationships of 2-aminoquinazolines. Researchers utilize molecular modeling techniques to design derivatives with enhanced potency and selectivity towards specific targets. [, ]

Q9: How do structural modifications on the 2-aminoquinazoline scaffold impact its activity?

A9: Modifications to the 2-aminoquinazoline core significantly influence its biological activity. For example, introducing an amino group at the C-2 position of 4-anilino-6,7-dimethoxyquinazolines impacted their antiproliferative activity and interaction with double-stranded DNA. [, ] Similarly, substitutions at the 2-position with various groups like thioethers or carbamic acid esters can alter their potency and selectivity towards specific targets such as phosphodiesterase (PDE) enzymes. []

Q10: What are the stability challenges associated with 2-aminoquinazolines, and are there strategies to overcome them?

A10: The provided research papers do not specifically address the stability and formulation challenges of 2-aminoquinazolines. Investigating their stability under various conditions, such as pH, temperature, and exposure to light, is crucial for developing stable formulations. Formulation strategies like using appropriate excipients and encapsulation techniques might be explored to enhance their stability, solubility, and bioavailability.

Q11: What are the common synthetic approaches for 2-aminoquinazolines?

A11: Numerous synthetic strategies exist for 2-aminoquinazolines. Some prevalent methods include: * Acid-Mediated [4+2] Annulation: Utilizing hydrochloric acid as a mediator in the reaction between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles. [, ] * Chan–Evans–Lam Coupling: Coupling (2-formylphenyl)boronic acids with various guanidines using a copper catalyst. [] * Copper-Catalyzed Synthesis: Reacting substituted 2-halobenzoic acids, 2-bromobenzaldehyde, 2-bromophenyl ketones, and guanidines with a copper(I) iodide catalyst. [, ] * Solid-Phase Synthesis: Treating polymer-linked amino acids with 2-nitrobenzaldehyde, followed by reduction and cyclization. [] * Reaction with ortho-Fluorobenzaldehydes or ortho-Fluoroketones: Condensing guanidine carbonate with various ortho-fluorobenzaldehydes or ortho-fluoroketones in N,N-dimethylacetamide. [, , ]

Q12: What are the potential therapeutic applications of 2-aminoquinazolines?

A12: 2-Aminoquinazolines hold promise for various therapeutic applications, including:

- Cancer Treatment: Their ability to inhibit Cdk4 makes them potential candidates for anticancer therapies. []

- Inflammatory Diseases: As CCR4 antagonists, they may find use in treating inflammatory and autoimmune disorders. []

- Infectious Diseases: Their potential as bacterial two-component system inhibitors makes them attractive for developing new antimicrobial agents. [, ]

- Neurological Disorders: Some 2-aminoquinazoline derivatives show promise as LRRK2 inhibitors, potentially beneficial for Parkinson's disease treatment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)